N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide

membrane permeability CNS drug-likeness Polar Surface Area

N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide is a synthetic quinoline-acetamide hybrid (C24H20N2O2, MW 368.43) belonging to the ChemDiv screening library. Its structure combines a 4-methoxy-2-phenylquinoline core with a phenylacetamide side chain at the 6-position, yielding a lipophilic, drug-like scaffold (logP 5.29, PSA 38.81 Ų).

Molecular Formula C24H20N2O2
Molecular Weight 368.436
CAS No. 1358511-68-8
Cat. No. B2469362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide
CAS1358511-68-8
Molecular FormulaC24H20N2O2
Molecular Weight368.436
Structural Identifiers
SMILESCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N2O2/c1-28-23-16-22(18-10-6-3-7-11-18)26-21-13-12-19(15-20(21)23)25-24(27)14-17-8-4-2-5-9-17/h2-13,15-16H,14H2,1H3,(H,25,27)
InChIKeyQNVGVBQJTFWROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide (CAS 1358511-68-8): Core Identity and Screening Utility


N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide is a synthetic quinoline-acetamide hybrid (C24H20N2O2, MW 368.43) belonging to the ChemDiv screening library . Its structure combines a 4-methoxy-2-phenylquinoline core with a phenylacetamide side chain at the 6-position, yielding a lipophilic, drug-like scaffold (logP 5.29, PSA 38.81 Ų) . This specific substitution pattern distinguishes it from other quinoline acetamides in commercial collections and may confer unique target engagement profiles in cell-based and biochemical assays.

Why N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide Cannot Be Freely Swapped with Its Closest Analogs


Even minor modifications to the quinoline-acetamide scaffold can drastically alter physicochemical properties such as lipophilicity, polar surface area (PSA), and hydrogen-bonding capacity . These parameters directly influence membrane permeability, efflux susceptibility, and non-specific binding—critical factors for reliable assay performance and SAR interpretation. The table below demonstrates quantifiable differentiation between the target compound and its nearest commercial analogs, showing that simple substitution results in up to 1.7-fold changes in PSA and 1.3 log-unit shifts in logP. Substituting without understanding these differences risks selecting a compound with inferior permeability or higher promiscuity, undermining experimental outcomes.

Quantitative Differentiation of N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide Against Closest In-Class Analogs


Lower Polar Surface Area vs 4-Methoxyphenyl Analog Predicts Superior Passive Membrane Permeability

The target compound exhibits a polar surface area (PSA) of 38.81 Ų, which is 16.3% lower than the 4-methoxyphenyl analog (46.35 Ų) and 43% lower than the 4-amino-2-methyl analog (68.01 Ų) . PSA values below 60–70 Ų are strongly associated with improved passive transcellular permeability and blood-brain barrier penetration, a key consideration for intracellular and CNS targets.

membrane permeability CNS drug-likeness Polar Surface Area

Reduced Hydrogen-Bond Acceptor Count Relative to the 4-Methoxyphenyl Analog May Minimize Off-Target Interactions

The target compound possesses 4 hydrogen-bond acceptors (HBA), compared to 5 for the 4-methoxyphenyl analog . In fragment-based and lead-like screening, each additional HBA increases the likelihood of non-specific protein binding. The lower HBA count of the target compound may translate to cleaner screening profiles, reduced false-positive rates, and higher ligand efficiency indices.

off-target promiscuity ligand efficiency hydrogen bonding

Lower Molecular Weight Confers Ligand Efficiency Advantage Over Bulkier Analogs

At 368.43 g/mol, the target compound is 30.03 g/mol (7.5%) lighter than the 4-methoxyphenyl analog (398.46 g/mol) . In hit identification, lower molecular weight correlates with better ligand efficiency and provides more room for subsequent chemical optimization without exceeding drug-like size limits. This advantage is particularly relevant when screening against targets with stringent size constraints.

ligand efficiency molecular weight drug-likeness

Balanced Lipophilicity Profile Relative to the 4-Amino-2-Methyl Analog May Improve Assay Compatibility

The target compound's logP of 5.29 is intermediate between the highly lipophilic 4-methoxyphenyl analog (logP 5.38) and the more hydrophilic 4-amino-2-methyl analog (logP 3.96) . While all three exceed the typical oral drug-like logP range (1-3), the target compound's value avoids the extreme lipophilicity that often leads to aggregation-based assay artifacts and poor aqueous solubility. The logD (pH 7.4) of 5.29 confirms that this lipophilicity is retained under physiological conditions, which may be advantageous for targets located in lipid-rich environments.

lipophilicity logP assay interference

Optimal Procurement and Application Scenarios for N-(4-Methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide


Cell-Based Phenotypic Screening Requiring High Intracellular Target Engagement

With a PSA of 38.81 Ų—well below the ~60–70 Ų threshold for passive membrane permeation —this compound is ideally suited for phenotypic screens where intracellular target access is critical. Its lower PSA and HBA count compared to closely related analogs reduce the likelihood of efflux transporter recognition, enhancing intracellular accumulation.

Hit Identification Campaigns Prioritizing Ligand Efficiency and Lead Optimization Headroom

At 368.43 g/mol with only 4 hydrogen-bond acceptors , this compound offers a compact, efficient starting point for medicinal chemistry programs. Its lower molecular weight and HBA count relative to the 4-methoxyphenyl analog provide greater headroom for property-preserving optimization cycles.

CNS-Targeted Screening Where Blood-Brain Barrier Penetration Is Desired

The combination of low PSA (38.81 Ų) and moderate lipophilicity (logP 5.29) aligns with favorable CNS MPO (Multiparameter Optimization) scores. This compound may serve as a privileged scaffold for neurological target screening, whereas higher-PSA analogs like the 4-amino-2-methyl variant (PSA 68.01 Ų) are less likely to cross the BBB efficiently.

Focused Library Design Around Quinoline-Acetamide Pharmacophores

As a structurally validated member of the ChemDiv quinoline-acetamide collection with rapid 1-week delivery , this compound serves as a reliable reference point for SAR expansion. Its balanced property profile—intermediate logP, low PSA, and moderate MW—makes it a versatile anchor for designing focused analog libraries.

Quote Request

Request a Quote for N-(4-methoxy-2-phenylquinolin-6-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.